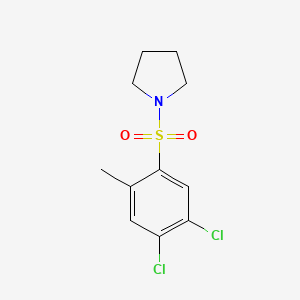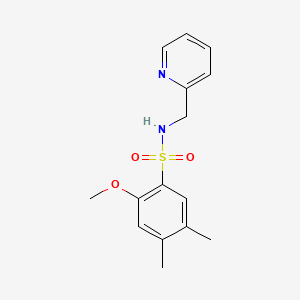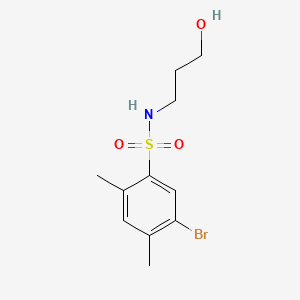amine CAS No. 1246823-01-7](/img/structure/B602961.png)
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to a substituted phenyl ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine typically involves multiple steps. One common method starts with the bromination and chlorination of 4-methylphenyl compounds, followed by sulfonylation to introduce the sulfonyl group. The final step involves the reaction with 1-ethyl-2-hydroxyethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine: Unique due to its specific substitution pattern and combination of functional groups.
(2-Bromo-4-methylphenyl)sulfonylamine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
(2-Chloro-4-methylphenyl)sulfonylamine: Lacks the bromine atom, potentially altering its chemical behavior.
Uniqueness
(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1246823-01-7 |
|---|---|
Molecular Formula |
C11H15BrClNO3S |
Molecular Weight |
356.66g/mol |
IUPAC Name |
2-bromo-5-chloro-N-(1-hydroxybutan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15BrClNO3S/c1-3-8(6-15)14-18(16,17)11-5-10(13)7(2)4-9(11)12/h4-5,8,14-15H,3,6H2,1-2H3 |
InChI Key |
DABWQIQDRMPRLT-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B602879.png)
amine](/img/structure/B602880.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B602881.png)
amine](/img/structure/B602884.png)
![Bis(2-hydroxyethyl)[(4-bromo-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602887.png)



amine](/img/structure/B602896.png)
amine](/img/structure/B602897.png)
amine](/img/structure/B602898.png)
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methylbenzenesulfonamide](/img/structure/B602900.png)
amine](/img/structure/B602901.png)
